molecular formula C18H20FN3O4S2 B2534511 N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851782-37-1

N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No. B2534511
CAS RN: 851782-37-1
M. Wt: 425.49
InChI Key: PFCILNSIPYTGJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfonamides, such as this compound, can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . A base such as pyridine is typically added to absorb the HCl that is generated .


Molecular Structure Analysis

The molecular formula of this compound is C19H22FN3O4S2. It has a molecular weight of 439.52.


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(2-Fluorophenyl)methanesulfonamide, are as follows :

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anti-Inflammatory Properties: The compound exhibits promising anti-inflammatory activity due to its structural features, including the fluorine substitution on the phenyl ring. Researchers have explored its potential as a lead compound for developing novel anti-inflammatory drugs. Mechanistic studies suggest that it may modulate key inflammatory pathways, making it an attractive candidate for further investigation .

Pain Management: Given its unique pyrazole-based scaffold, this compound has been investigated for its analgesic properties. Preclinical studies indicate that it interacts with pain receptors, potentially providing relief from acute or chronic pain. Researchers are actively exploring its efficacy and safety profile for pain management .

Organic Synthesis and Fluorination Chemistry

Selective Fluorination Reactions: The compound’s fluoro-substituted phenyl group makes it valuable in synthetic chemistry. Researchers have employed it as a precursor for selective electrophilic di- and monofluorinations. For instance, a domino protocol using readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor enables the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones. The reaction outcomes depend on the reaction environment, with gem-difluoro-oxylated products obtained without a base and monofluoro-oxylated analogues under basic conditions .

Computational Chemistry and Molecular Modeling

Structure-Activity Relationship (SAR) Studies: Computational methods, including molecular docking and quantum mechanical calculations, can elucidate the compound’s interactions with biological targets. Researchers use SAR studies to correlate its structural features with biological activity. By analyzing binding modes and energetics, they gain insights into its potential as a drug candidate.

These applications highlight the versatility and potential impact of “N-(3-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” across various scientific fields. Keep in mind that ongoing research may uncover additional applications or refine existing ones. If you need further details or have specific questions, feel free to ask! 😊

properties

IUPAC Name

N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)22-18(15-9-4-5-10-16(15)19)12-17(20-22)13-7-6-8-14(11-13)21-27(2,23)24/h4-11,18,21H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCILNSIPYTGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

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